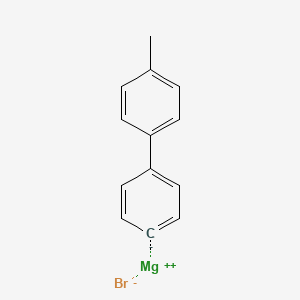
4-(4-Methylphenyl)phenylmagnesium bromide, 0.25M 2-MeTHF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylphenyl)phenylmagnesium bromide, 0.25M in 2-methyltetrahydrofuran (2-MeTHF), is a Grignard reagent. Grignard reagents are organomagnesium compounds that are widely used in organic synthesis for forming carbon-carbon bonds. This particular compound is used as a reagent in various chemical reactions due to its ability to act as a nucleophile.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-(4-Methylphenyl)phenylmagnesium bromide involves the reaction of 4-bromo-4’-methylbiphenyl with magnesium in the presence of 2-methyltetrahydrofuran as a solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen. The reaction conditions include:
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Time: The reaction time can vary but generally takes a few hours to complete.
Catalysts: No additional catalysts are typically required for this reaction.
Industrial Production Methods
In an industrial setting, the production of 4-(4-Methylphenyl)phenylmagnesium bromide follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Industrial reactors are used to handle larger volumes of reactants.
Automation: The process is often automated to ensure consistent quality and yield.
Purification: The product is purified to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methylphenyl)phenylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution reactions: It can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Carbonyl compounds: Aldehydes, ketones, and esters are common reagents that react with 4-(4-Methylphenyl)phenylmagnesium bromide.
Solvents: 2-methyltetrahydrofuran is commonly used as the solvent.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products
Alcohols: The primary products of nucleophilic addition reactions with carbonyl compounds are alcohols.
Substituted biphenyls: Substitution reactions yield various substituted biphenyl compounds.
Aplicaciones Científicas De Investigación
4-(4-Methylphenyl)phenylmagnesium bromide is used in various scientific research applications, including:
Organic synthesis: It is used to synthesize complex organic molecules by forming carbon-carbon bonds.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Agrochemicals: It is used in the production of agrochemical compounds.
Material science: It is used in the synthesis of materials with specific properties for industrial applications.
Mecanismo De Acción
The mechanism of action of 4-(4-Methylphenyl)phenylmagnesium bromide involves its role as a nucleophile. The compound donates an electron pair to an electrophile, forming a new carbon-carbon bond. The molecular targets and pathways involved include:
Carbonyl compounds: The compound reacts with the carbonyl group of aldehydes, ketones, and esters.
Electrophiles: It can react with various electrophiles in substitution reactions.
Comparación Con Compuestos Similares
4-(4-Methylphenyl)phenylmagnesium bromide can be compared with other similar Grignard reagents, such as:
4-Fluoro-2-methylphenylmagnesium bromide: Similar in structure but contains a fluorine atom instead of a methyl group.
Phenylmagnesium bromide: A simpler Grignard reagent without the additional phenyl and methyl groups.
4-Methoxyphenylmagnesium bromide: Contains a methoxy group instead of a methyl group.
These similar compounds have different reactivities and selectivities, making 4-(4-Methylphenyl)phenylmagnesium bromide unique in its applications and properties.
Propiedades
Fórmula molecular |
C13H11BrMg |
|---|---|
Peso molecular |
271.44 g/mol |
Nombre IUPAC |
magnesium;1-methyl-4-phenylbenzene;bromide |
InChI |
InChI=1S/C13H11.BrH.Mg/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12;;/h3-10H,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
VNSHMOAWWCYZIS-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC=[C-]C=C2.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



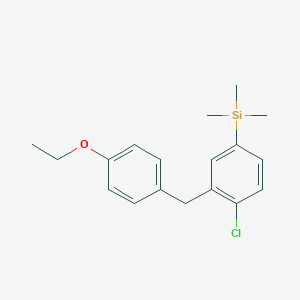
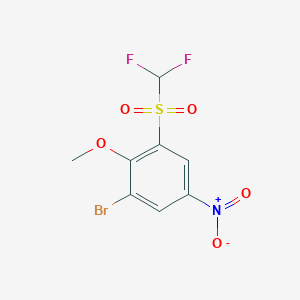
![(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B13427995.png)
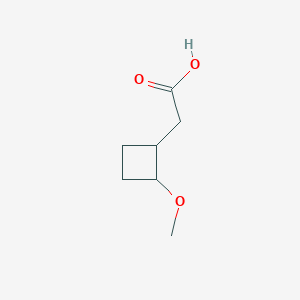

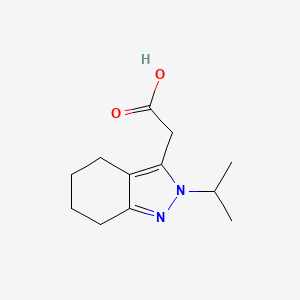
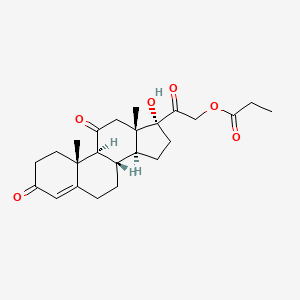

![2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13428031.png)
![3-Amino-1'-methyl-[1,3'-bipyrrolidin]-2'-one dihydrochloride](/img/structure/B13428034.png)
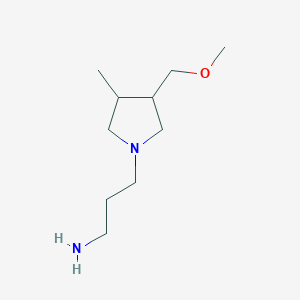
![sodium;(2S,3S,4S,5R,6R)-6-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13428040.png)
![(Z)-N'-hydroxy-2-(6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13428045.png)
